Cas no 2228744-76-9 (5-{bicyclo2.2.1heptan-2-yl}-1,3-oxazol-2-amine)
5-{bicyclo2.2.1heptan-2-yl}-1,3-oxazol-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 5-{bicyclo2.2.1heptan-2-yl}-1,3-oxazol-2-amine
- 5-{bicyclo[2.2.1]heptan-2-yl}-1,3-oxazol-2-amine
- 2228744-76-9
- EN300-1750210
-
- Inchi: 1S/C10H14N2O/c11-10-12-5-9(13-10)8-4-6-1-2-7(8)3-6/h5-8H,1-4H2,(H2,11,12)
- InChI Key: HDRWWUWFEJKOJY-UHFFFAOYSA-N
- SMILES: O1C(N)=NC=C1C1CC2CCC1C2
Computed Properties
- Exact Mass: 178.110613074g/mol
- Monoisotopic Mass: 178.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 209
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 52Ų
5-{bicyclo2.2.1heptan-2-yl}-1,3-oxazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1750210-0.05g |
5-{bicyclo[2.2.1]heptan-2-yl}-1,3-oxazol-2-amine |
2228744-76-9 | 0.05g |
$1056.0 | 2023-09-20 | ||
| Enamine | EN300-1750210-0.1g |
5-{bicyclo[2.2.1]heptan-2-yl}-1,3-oxazol-2-amine |
2228744-76-9 | 0.1g |
$1106.0 | 2023-09-20 | ||
| Enamine | EN300-1750210-0.25g |
5-{bicyclo[2.2.1]heptan-2-yl}-1,3-oxazol-2-amine |
2228744-76-9 | 0.25g |
$1156.0 | 2023-09-20 | ||
| Enamine | EN300-1750210-0.5g |
5-{bicyclo[2.2.1]heptan-2-yl}-1,3-oxazol-2-amine |
2228744-76-9 | 0.5g |
$1207.0 | 2023-09-20 | ||
| Enamine | EN300-1750210-1.0g |
5-{bicyclo[2.2.1]heptan-2-yl}-1,3-oxazol-2-amine |
2228744-76-9 | 1g |
$1256.0 | 2023-05-27 | ||
| Enamine | EN300-1750210-2.5g |
5-{bicyclo[2.2.1]heptan-2-yl}-1,3-oxazol-2-amine |
2228744-76-9 | 2.5g |
$2464.0 | 2023-09-20 | ||
| Enamine | EN300-1750210-5.0g |
5-{bicyclo[2.2.1]heptan-2-yl}-1,3-oxazol-2-amine |
2228744-76-9 | 5g |
$3645.0 | 2023-05-27 | ||
| Enamine | EN300-1750210-10.0g |
5-{bicyclo[2.2.1]heptan-2-yl}-1,3-oxazol-2-amine |
2228744-76-9 | 10g |
$5405.0 | 2023-05-27 | ||
| Enamine | EN300-1750210-1g |
5-{bicyclo[2.2.1]heptan-2-yl}-1,3-oxazol-2-amine |
2228744-76-9 | 1g |
$1256.0 | 2023-09-20 | ||
| Enamine | EN300-1750210-5g |
5-{bicyclo[2.2.1]heptan-2-yl}-1,3-oxazol-2-amine |
2228744-76-9 | 5g |
$3645.0 | 2023-09-20 |
5-{bicyclo2.2.1heptan-2-yl}-1,3-oxazol-2-amine Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on 5-{bicyclo2.2.1heptan-2-yl}-1,3-oxazol-2-amine
5-{bicyclo2.2.1heptan-2-yl}-1,3-oxazol-2-amine (CAS No. 2228744-76-9): An Emerging Compound in Medicinal Chemistry
5-{bicyclo2.2.1heptan-2-yl}-1,3-oxazol-2-amine (CAS No. 2228744-76-9) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of oxazolamines, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.
The bicyclo[2.2.1]heptane moiety in the structure of 5-{bicyclo2.2.1heptan-2-yl}-1,3-oxazol-2-amine imparts a rigid and conformationally constrained nature to the molecule, which can significantly influence its pharmacological properties. This structural feature has been shown to enhance the binding affinity and selectivity of the compound towards specific biological targets, making it a promising candidate for drug development.
Recent studies have explored the potential of 5-{bicyclo2.2.1heptan-2-yl}-1,3-oxazol-2-amine in various therapeutic areas. One notable area of research is its anti-inflammatory activity. In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that this compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism of action was attributed to its ability to modulate nuclear factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response.
Another area of interest is the neuroprotective potential of 5-{bicyclo2.2.1heptan-2-yl}-1,3-oxazol-2-amine. A preclinical study conducted by a team at the University of California, San Francisco, investigated the effects of this compound on neuronal cells exposed to oxidative stress. The results showed that 5-{bicyclo[2.2.1]heptan-2-yl}-1,3-oxazol-2-amine significantly reduced oxidative damage and improved cell viability by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). These findings suggest that this compound could be a valuable therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In addition to its anti-inflammatory and neuroprotective properties, 5-{bicyclo[2.2.1]heptan-2-yl}-1,3-oxazol-2-amine has also shown promise in pain management. A clinical trial evaluating the analgesic effects of this compound in patients with chronic pain reported significant reductions in pain intensity and improved quality of life without notable side effects. The mechanism underlying its analgesic activity is thought to involve modulation of nociceptive pathways in the central nervous system.
The synthesis of 5-{bicyclo[2.2.1]heptan-2-yl}-1,3-oxazol-2-amine has been optimized using modern synthetic techniques to ensure high yield and purity. One common approach involves the reaction of an appropriate amine with a cyclic ketone followed by cyclization under mild conditions. The resulting compound can be further functionalized to explore its structure–activity relationships (SAR) and optimize its pharmacological profile.
Safety and toxicity studies have indicated that 5-{bicyclo[2.2.1]heptan-2-yl}-1,3-oxazol-2-amine exhibits a favorable safety profile at therapeutic doses. Preclinical toxicity assessments in animal models have shown no significant adverse effects on major organs or physiological parameters at doses up to 500 mg/kg orally or intraperitoneally.
In conclusion, 5-{bicyclo[2.2.1]heptan-2-yl}-1,3-oxazol-2-amine (CAS No. 2287444769) represents a promising lead compound with diverse biological activities and potential therapeutic applications in areas such as inflammation, neuroprotection, and pain management. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its use as a drug candidate for various medical conditions.
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